6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-amino-1-butylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-2-3-4-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBLKULBTBPLRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC(=O)NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368622 | |
| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53681-49-5 | |
| Record name | 6-Amino-1-butyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53681-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-1-butyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione: A Predictive Technical Guide
This technical guide provides a detailed predictive analysis of the spectroscopic data (NMR, IR, MS) for 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public-domain literature, this document synthesizes data from closely related analogs to offer a robust and scientifically grounded interpretation of its expected spectroscopic signature. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.
Introduction and Molecular Structure
This compound belongs to the class of N-substituted 6-aminouracils. The uracil scaffold is a fundamental component of nucleic acids, and its derivatives are known to exhibit a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The introduction of an N1-butyl group can significantly influence the compound's lipophilicity, solubility, and interaction with biological targets. Accurate spectroscopic characterization is therefore a critical step in the verification of its synthesis and in understanding its chemical properties.
The molecular structure of this compound is presented below. The subsequent sections will detail the predicted spectroscopic features based on this structure.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on data from analogous N1-alkylated 6-aminouracils.[2]
Predicted ¹H NMR Data
The expected proton NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the butyl chain, the pyrimidine ring, and the amino and amide protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| CH₃ (butyl) | ~ 0.9 | Triplet | 3H | ~ 7 |
| CH₂-CH₃ (butyl) | ~ 1.3 | Sextet | 2H | ~ 7 |
| N-CH₂-CH₂ (butyl) | ~ 1.6 | Quintet | 2H | ~ 7 |
| N-CH₂ (butyl) | ~ 3.7 | Triplet | 2H | ~ 7 |
| C5-H | ~ 5.0 | Singlet | 1H | - |
| NH₂ | ~ 6.5 | Broad Singlet | 2H | - |
| N3-H | ~ 10.5 | Singlet | 1H | - |
Causality Behind Predictions:
-
Butyl Chain: The chemical shifts and multiplicities of the butyl group are standard for an n-alkyl chain. The terminal methyl group (CH₃) is expected around 0.9 ppm as a triplet due to coupling with the adjacent methylene group. The two internal methylene groups will appear as multiplets (sextet and quintet) in the 1.3-1.7 ppm region. The methylene group attached to the N1 atom is deshielded by the electronegative nitrogen and the pyrimidine ring, thus its signal is predicted to be further downfield at approximately 3.7 ppm.
-
C5-H: The lone proton on the pyrimidine ring at the C5 position is vinylic and is situated between two carbonyl groups and adjacent to an amino group, leading to a predicted singlet at around 5.0 ppm.
-
NH₂ and N3-H: The amino (NH₂) and amide (N3-H) protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent and concentration. In DMSO-d₆, the NH₂ protons are expected around 6.5 ppm, while the N3-H proton, being part of an amide, will be significantly downfield, around 10.5 ppm.[3]
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide complementary information on the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃ (butyl) | ~ 14 |
| C H₂-CH₃ (butyl) | ~ 20 |
| N-CH₂-C H₂ (butyl) | ~ 30 |
| N-C H₂ (butyl) | ~ 45 |
| C5 | ~ 90 |
| C6 | ~ 150 |
| C2 | ~ 155 |
| C4 | ~ 165 |
Causality Behind Predictions:
-
Butyl Chain: The chemical shifts of the butyl carbons are typical for an aliphatic chain, with the N-attached carbon being the most deshielded.
-
Pyrimidine Ring: The C5 carbon, bonded to a proton, is expected to be the most upfield of the ring carbons. The C2 and C4 carbons are carbonyl carbons and will be significantly downfield. The C6 carbon, attached to the amino group, is also expected to be in the downfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands are based on characteristic frequencies for uracil derivatives and primary amines.[1]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretching (NH₂ and N3-H) | 3400 - 3100 | Medium-Strong, Broad |
| C-H Stretching (Aliphatic) | 3000 - 2850 | Medium |
| C=O Stretching (Amide) | 1710 - 1650 | Strong |
| N-H Bending (NH₂) | 1650 - 1600 | Medium-Strong |
| C=C Stretching | 1600 - 1550 | Medium |
Interpretation of IR Data:
-
The broad band in the 3400-3100 cm⁻¹ region is characteristic of N-H stretching vibrations from both the amino group and the amide N3-H, likely with contributions from hydrogen bonding.[4]
-
The sharp peaks between 3000 and 2850 cm⁻¹ are indicative of the C-H stretching of the butyl group.
-
A very strong absorption band is expected in the 1710-1650 cm⁻¹ region, corresponding to the stretching vibrations of the two carbonyl (C=O) groups of the uracil ring.
-
The N-H bending vibration of the primary amino group typically appears around 1650-1600 cm⁻¹, which may overlap with the C=O stretching band.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₈H₁₃N₃O₂, Molecular Weight: 183.21 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation of Mass Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 183 corresponding to the molecular ion is expected.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the N1 atom of the pyrimidine ring can lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z = 140.
-
McLafferty Rearrangement: A McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen from the butyl chain to the pyrimidine ring, followed by the elimination of butene (C₄H₈), leading to a fragment ion at m/z = 127. This fragment corresponds to the protonated 6-aminouracil core.
Experimental Protocols
For researchers aiming to synthesize and characterize this compound, the following general experimental protocols are recommended.
Synthesis
A common route for the synthesis of N1-alkylated 6-aminouracils involves the alkylation of 6-aminouracil with an appropriate alkyl halide (in this case, 1-bromobutane or 1-iodobutane) in the presence of a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or DMSO. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step-by-Step Synthesis Protocol:
-
To a solution of 6-aminouracil in DMF, add a suitable base (e.g., 1.1 equivalents of K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromobutane (1.0-1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Analysis
NMR:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software and assign the signals based on chemical shifts, coupling constants, and correlations.
IR:
-
Prepare a sample of the solid compound as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
MS:
-
Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization for LC-MS or Electron Ionization for GC-MS).
-
Acquire the mass spectrum and identify the molecular ion peak and major fragment ions.
-
For high-resolution mass spectrometry (HRMS), determine the accurate mass to confirm the elemental composition.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging data from structurally similar compounds, we have outlined the expected NMR, IR, and MS data, offering a valuable resource for the identification and characterization of this and related molecules. The provided protocols offer a starting point for the empirical validation of these predictions in a laboratory setting. As with any predictive analysis, experimental verification remains the gold standard for structural elucidation.
References
-
MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Retrieved from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. Retrieved from [Link]
-
NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-diamino-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 6-Amino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. PubChem. Retrieved from [Link]
-
Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. (n.d.). PMC - NIH. Retrieved from [Link]
-
Bayrak, C. (2012). Vibrational Spectroscopic Study of 6-Aminouracil Tetracyanonickelate Complexes. DergiPark. Retrieved from [Link]
-
SciRP.org. (n.d.). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. SciRP.org. Retrieved from [Link]
-
Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Retrieved from [Link]
Sources
Potential Therapeutic Targets of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione: A Mechanistic and Methodological Exploration
An In-Depth Technical Guide
Abstract
The pyrimidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities. The specific derivative, 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, presents a unique combination of a nucleobase-like core with a flexible butyl chain, suggesting a range of potential interactions with biological macromolecules. This technical guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in its structural analogy to known pharmacophores and established principles of drug discovery. We delineate a strategic, multi-pronged approach for target identification and validation, encompassing in silico prediction, in vitro biochemical and biophysical assays, and cell-based functional screens. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics.
Introduction and Molecular Profile
This compound belongs to the aminouracil class of compounds. The core structure, a pyrimidine-2,4-dione (uracil), is a fundamental component of nucleic acids, suggesting that its derivatives may act as mimics or antagonists in processes involving nucleotide metabolism and signaling. The introduction of a 1-butyl group at the N1 position enhances the lipophilicity of the molecule, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in protein targets. The amino group at the C6 position provides an additional hydrogen bond donor, potentially critical for specific target recognition and binding affinity.
Given the scarcity of direct published research on this specific molecule, this guide will employ a rational, structure-based approach to hypothesize potential targets and will detail the necessary experimental workflows to validate these hypotheses.
In Silico Target Prediction: A Data-Driven Starting Point
The initial phase of target identification for a novel chemical entity (NCE) like this compound logically begins with computational methods. These approaches leverage vast biological and chemical databases to predict potential protein-ligand interactions, thereby prioritizing experimental resources.
Ligand-Based Pharmacophore Modeling
By comparing the 3D structure of our compound to databases of known active molecules, we can identify shared pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This can suggest that our compound may share a target with known drugs. For instance, the uracil core is a known pharmacophore for inhibitors of enzymes involved in nucleotide synthesis.
Reverse Docking and Target Fishing
Reverse docking computationally screens our molecule against a library of 3D protein structures. This "target fishing" approach can identify proteins with binding sites that show high geometric and chemical complementarity to the compound. Potential target classes that may emerge from such a screen include:
-
Kinases: Many kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP.
-
Dehydrogenases and Reductases: Enzymes that utilize nucleotide cofactors (e.g., NAD+/NADH) may be susceptible to inhibition by nucleotide analogs.
-
Glycosyltransferases and Nucleotidyltransferases: These enzymes process nucleotide-sugar or nucleotide-phosphate substrates.
The following diagram illustrates a typical in silico to in vitro target identification workflow.
Caption: A streamlined workflow for target identification and validation.
Primary Hypothesized Target Classes and Validation Protocols
Based on the uracil core, we hypothesize three primary classes of therapeutic targets. For each class, we provide a rationale and a detailed experimental protocol for validation.
Target Class 1: Dihydropyrimidine Dehydrogenase (DPD)
-
Rationale: DPD is the initial and rate-limiting enzyme in the catabolism of pyrimidine bases, including uracil and thymine. The structure of this compound is analogous to 5-fluorouracil (5-FU), a well-known DPD substrate and anticancer drug. Inhibition of DPD can increase the efficacy of pyrimidine-based anticancer drugs or could have therapeutic effects in its own right in certain metabolic disorders.
-
Experimental Protocol: DPD Activity Assay
-
Objective: To determine if this compound inhibits the enzymatic activity of recombinant human DPD.
-
Materials:
-
Recombinant human DPD enzyme.
-
Thymine (substrate).
-
NADPH (cofactor).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 1 mM DTT).
-
Test compound (dissolved in DMSO).
-
UV-transparent 96-well plate.
-
Spectrophotometer capable of reading at 340 nm.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, DPD enzyme, and thymine.
-
Add varying concentrations of this compound (e.g., from 0.1 µM to 100 µM) or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
-
Target Class 2: Thymidine Phosphorylase (TP)
-
Rationale: Thymidine phosphorylase is an enzyme involved in pyrimidine nucleoside metabolism and is a key target in cancer therapy. It catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. Inhibitors of TP can prevent the degradation of certain antiviral and anticancer nucleoside analogs, or they can inhibit angiogenesis, as TP is identical to the angiogenic factor platelet-derived endothelial cell growth factor (PD-ECGF). The uracil core of our compound makes it a candidate for interaction with the TP active site.
-
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the direct binding affinity and kinetics of this compound to immobilized human TP.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant human TP.
-
Running buffer (e.g., HBS-EP+).
-
Test compound.
-
-
Procedure:
-
Immobilize TP onto the CM5 sensor chip surface via standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.
-
Prepare a serial dilution of this compound in running buffer (e.g., 100 µM down to 0.1 µM).
-
Inject the compound dilutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Record the sensorgrams, which show changes in the refractive index upon binding and dissociation.
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
-
| Hypothetical Binding Data for Target Validation | KD (µM) | ka (1/Ms) | kd (1/s) | Assay Method |
| Target: DPD | 15.2 | 1.2 x 10⁴ | 1.8 x 10⁻¹ | Enzyme Kinetics |
| Target: TP | 5.8 | 3.5 x 10⁴ | 2.0 x 10⁻¹ | SPR |
| Target: Kinase X | > 100 | Not Determined | Not Determined | Kinase Panel Screen |
Target Class 3: Protein Kinases
-
Rationale: The pyrimidine core is a well-established "hinge-binding" motif found in many ATP-competitive kinase inhibitors. The 6-amino group can form crucial hydrogen bonds with the kinase hinge region. The N1-butyl group can extend into a hydrophobic pocket adjacent to the ATP-binding site. A broad-panel kinase screen is the most efficient method to identify potential kinase targets.
-
Experimental Protocol: Kinase Panel Screening
-
Objective: To profile the inhibitory activity of this compound against a large panel of human protein kinases.
-
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
General Procedure:
-
The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of >300 kinases.
-
Kinase activity is measured by quantifying the phosphorylation of a specific substrate, often using a radiometric (³³P-ATP) or fluorescence-based method.
-
The percent inhibition relative to a vehicle control is calculated for each kinase.
-
"Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up dose-response curves are generated for the hits to determine their IC50 values.
-
-
The diagram below illustrates the concept of a kinase inhibitor occupying the ATP binding site.
Caption: Model of inhibitor binding to a kinase active site.
Conclusion and Future Directions
The exploration of this compound as a potential therapeutic agent is a compelling endeavor rooted in its privileged chemical scaffold. This guide outlines a rational, multi-step process for identifying and validating its therapeutic targets. The primary hypothesized targets—DPD, TP, and various protein kinases—represent starting points for a comprehensive investigation.
Successful validation of a primary target through the described biochemical, biophysical, and cellular assays would pave the way for lead optimization. Medicinal chemistry efforts would then focus on modifying the core structure to enhance potency, selectivity, and drug-like properties. Subsequent studies would involve evaluation in animal models of disease to establish in vivo efficacy and safety, ultimately progressing a promising NCE towards clinical development.
References
This section would be populated with specific citations from the literature if direct research on the compound existed. The references below support the methodologies and concepts discussed in this guide.
-
Title: In silico drug design: A paradigm shift in drug discovery Source: ScienceDirect URL: [Link]
-
Title: Dihydropyrimidine Dehydrogenase and the Pharmacogenetics of 5-Fluorouracil Toxicity Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Thymidine Phosphorylase in Health and Disease Source: International Journal of Molecular Sciences URL: [Link]
-
Title: A guide to the utilization of kinase screening platforms Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Protein-Ligand Interactions Source: SpringerLink URL: [Link]
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Abstract
The pyrimidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer and antiviral properties.[1] This guide provides a comprehensive, technically-focused framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of the novel compound, 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. We will delve into the scientific rationale behind experimental choices, present detailed protocols for target identification and validation, and explore methods to characterize the molecular interactions and downstream cellular consequences of target engagement. This document is designed to be a self-validating system, grounding its methodologies in established scientific principles to ensure robust and reproducible findings.
Introduction: The Therapeutic Potential of the Pyrimidine-2,4-dione Scaffold
Pyrimidine analogs have long been a fertile ground for drug discovery, primarily due to their structural similarity to the endogenous pyrimidines (cytosine, thymine, and uracil) that are fundamental components of nucleic acids.[2][3] This mimicry allows them to function as antimetabolites, interfering with the synthesis of DNA and RNA, a strategy that has been successfully exploited in cancer chemotherapy.[4][5][6] Beyond this classic antimetabolite role, substituted pyrimidine-2,4-diones have emerged as potent and selective inhibitors of various enzymes, expanding their therapeutic potential.[7][8][9]
The subject of this guide, this compound, is a novel entity within this promising chemical class. Its structural features—a butyl group at the N1 position and an amino group at the C6 position—suggest the potential for unique interactions with biological targets. Elucidating its MoA is a critical step in translating this molecule into a potential therapeutic. This guide will outline a systematic and multi-faceted approach to this endeavor.
A Multi-Pronged Strategy for Mechanism of Action Elucidation
A thorough investigation into the MoA of a novel compound requires a logical and iterative experimental workflow. We propose a three-phase approach:
-
Phase 1: Target Identification - What are the direct molecular binding partners of the compound?
-
Phase 2: Target Validation and Characterization of Interaction - Is the identified target responsible for the compound's biological activity, and how does the compound modulate its function?
-
Phase 3: Elucidation of Downstream Cellular Effects - What are the cellular consequences of target engagement?
Below is a visual representation of this overarching strategy:
Caption: A workflow for elucidating the mechanism of action.
Phase 1: Identifying the Molecular Target
The initial and most critical step is to identify the direct binding partner(s) of this compound within the proteome. An unbiased approach is often the most fruitful.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Rationale: AC-MS is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological sample, such as a cell lysate.[10] The compound of interest is immobilized on a solid support and used as "bait" to capture its interacting proteins.
Experimental Protocol: AC-MS
-
Synthesis of an Affinity Probe:
-
Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., an amine or carboxylic acid). The linker should be attached at a position determined not to be critical for biological activity (e.g., modifying the butyl chain).
-
Causality: The linker is crucial to spatially separate the compound from the solid support, minimizing steric hindrance and allowing for proper protein binding.
-
-
Immobilization:
-
Covalently couple the affinity probe to an activated chromatography resin (e.g., NHS-activated agarose beads).
-
Prepare a control resin by blocking the reactive groups without attaching the compound. This is essential for identifying non-specific binders.
-
-
Protein Capture:
-
Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected).
-
Incubate the lysate with both the compound-coupled resin and the control resin.
-
-
Washing and Elution:
-
Wash the resins extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be done by changing the pH, increasing the salt concentration, or, ideally, by competing with an excess of the free (non-immobilized) this compound.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise unique bands present in the experimental lane but absent in the control lane.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).[11]
-
Photo-Affinity Labeling
Rationale: This technique offers an alternative or complementary approach to AC-MS, particularly for capturing transient or weak interactions. A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its binding partner.[12]
Experimental Workflow: Photo-Affinity Labeling
Caption: A generalized workflow for Photo-Affinity Labeling.
Phase 2: Target Validation and Interaction Characterization
Identifying a putative target is only the first step. It is imperative to validate that this target is indeed responsible for the observed biological effects of the compound and to characterize the nature of their interaction.[13]
Target Validation using Genetic Approaches
Rationale: If the engagement of a specific target by the compound leads to a cellular phenotype, then reducing the expression of that target should phenocopy or abrogate the effect of the compound.
Experimental Protocol: siRNA-mediated Knockdown
-
Cell Culture: Culture the cell line of interest to ~50% confluency.
-
Transfection: Transfect the cells with either a validated siRNA specific to the putative target protein or a non-targeting control siRNA.
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure sufficient knockdown of the target protein.
-
Treatment: Treat both the knockdown and control cells with varying concentrations of this compound.
-
Phenotypic Assay: Perform the relevant phenotypic assay (e.g., cell viability, apoptosis assay).
-
Analysis: Compare the dose-response curves. A rightward shift in the curve for the knockdown cells would indicate that the target is necessary for the compound's full effect.
Characterizing the Mode of Action: Enzyme Inhibition Kinetics
Rationale: If the identified target is an enzyme, it is crucial to determine how the compound inhibits its activity.[14] Kinetic studies can differentiate between competitive, non-competitive, uncompetitive, and mixed-type inhibition.[15][][17]
Experimental Protocol: Enzyme Inhibition Assay
-
Assay Setup: In a multi-well plate, set up reactions containing the purified target enzyme, buffer, and varying concentrations of the enzyme's substrate.
-
Inhibitor Addition: To different sets of wells, add varying fixed concentrations of this compound (including a no-inhibitor control).
-
Reaction Monitoring: Initiate the reaction and monitor the product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) for each condition.
-
Plot V₀ versus substrate concentration to generate Michaelis-Menten plots.
-
Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mode of inhibition.
-
Table 1: Interpreting Enzyme Inhibition Kinetics
| Inhibition Type | Lineweaver-Burk Plot Observation | Effect on Vmax | Effect on Km |
| Competitive | Lines intersect at the y-axis | Unchanged | Increases |
| Non-competitive | Lines intersect at the x-axis | Decreases | Unchanged |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
| Mixed | Lines intersect in the left quadrant | Decreases | Varies |
Phase 3: Elucidating Downstream Cellular Effects
With a validated target and a defined mode of action, the final phase is to understand the broader cellular consequences of the compound's activity.
Cellular Pathway Analysis
Rationale: Target engagement will invariably lead to alterations in cellular signaling pathways. Identifying these changes provides a more complete picture of the compound's MoA.
Experimental Protocol: Western Blotting for Key Pathway Proteins
-
Cell Treatment: Treat cells with this compound at its EC50 concentration for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
Lysate Preparation: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in suspected downstream pathways (e.g., if the target is a kinase, probe for phosphorylated forms of its substrates). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine changes in protein levels or phosphorylation status over time.
Signaling Pathway Visualization If, for instance, this compound is found to inhibit a kinase 'X' that is upstream of a known signaling cascade, the effect can be visualized as follows:
Caption: Hypothetical signaling pathway inhibition.
Conclusion
The systematic approach outlined in this guide, progressing from unbiased target identification to detailed characterization of molecular interactions and downstream cellular events, provides a robust framework for elucidating the mechanism of action of this compound. Each experimental step is designed with self-validating controls, ensuring the scientific integrity of the findings. By understanding how this novel compound exerts its biological effects, the scientific community can better assess its therapeutic potential and pave the way for its future development.
References
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). Journal of the Indian Chemical Society.
- Pyrimidine Nucleoside Analogs in Cancer Treatment. (n.d.). PubMed.
- Pyrimidine Analogues. (2017). LiverTox - NCBI Bookshelf.
- Pyrimidine Analogs. (n.d.). Holland-Frei Cancer Medicine - NCBI Bookshelf.
- Pyrimidine analogues. (2017). BrainKart.
- Application Notes and Protocols for Identifying Cellular Targets of Bioactive Small Molecules. (n.d.). Benchchem.
- Small molecule target identification using photo-affinity chromatography. (2019). PMC - NIH.
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- Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PMC - NIH.
- Target Identification and Validation (Small Molecules). (n.d.). University College London.
- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf.
- Small-molecule Target and Pathway Identification. (n.d.). Broad Institute.
- Evaluation of enzyme inhibitors in drug discovery : a guide for medicinal chemists and pharmacologists. (2013). Stanford Libraries.
- Enzyme Inhibitors in Drug Resistance. (n.d.). BOC Sciences.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (2014). PMC - NIH.
- Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed.
- Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). PMC - PubMed Central.
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- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI.
- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH.
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (n.d.). PMC - PubMed Central.
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Investigating the Role of the Butyl Group in 6-Amino-1-butyl-1H-pyrimidine-2,4-dione Activity
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic functionalization of heterocyclic scaffolds is a central tenet of modern medicinal chemistry. The pyrimidine core, in particular, represents a privileged structure found in numerous therapeutic agents.[1][2] This guide provides a comprehensive framework for investigating the specific role of the N-1 butyl substituent in the biological activity of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. We move beyond theoretical postulation to provide detailed, field-proven experimental protocols designed to dissect the structure-activity relationship (SAR). By systematically evaluating the impact of the butyl group on physicochemical properties, target engagement, and cellular activity, this document serves as a self-validating roadmap for researchers seeking to rationally design and optimize pyrimidine-based drug candidates.
Introduction: The Rationale for N-Alkylation in Pyrimidine Scaffolds
The 6-aminouracil backbone is a key building block in the synthesis of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The modification of this scaffold is a critical step in lead optimization. The introduction of an alkyl group, such as the n-butyl chain at the N-1 position, is a deliberate design choice intended to modulate the molecule's pharmacological profile.
The addition of a butyl group can fundamentally alter a molecule's behavior through several mechanisms:
-
Enhanced Lipophilicity: The nonpolar alkyl chain increases the molecule's hydrophobicity. This can significantly improve its ability to cross lipid cell membranes, a critical factor for reaching intracellular targets and enhancing oral bioavailability.
-
Modulation of Target Binding: The butyl group can form van der Waals and hydrophobic interactions with complementary pockets in a target protein, potentially increasing binding affinity and potency.[5] Its steric bulk can also enforce a specific conformation required for optimal receptor engagement.
-
Metabolic Stability: Alkyl groups can act as "steric shields," protecting adjacent functional groups from metabolic enzymes like cytochrome P450s, thereby increasing the drug's half-life.[6]
The central question this guide addresses is: How does the N-1 butyl group specifically contribute to the biological activity of the 6-aminouracil core? To answer this, a direct, comparative investigation is required.
Theoretical Framework and Experimental Design
To isolate the contribution of the butyl group, a comparative study must be designed using this compound as the test compound and its direct precursor, 6-Amino-1H-pyrimidine-2,4-dione (6-aminouracil), as the control or parent compound. The investigation will proceed along three parallel tracks: synthesis, physicochemical characterization, and biological evaluation.
Figure 1: High-level workflow for investigating the butyl group's role.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to provide robust and reproducible data. Each step includes justifications rooted in chemical and biological principles.
Synthesis and Characterization
The primary synthetic route involves the direct alkylation of the 6-aminouracil core.
Protocol 1: Synthesis of this compound
-
Rationale: This protocol utilizes a standard SN2 reaction. A polar aprotic solvent (DMF) is chosen to solubilize the uracil salt without interfering with the nucleophilic attack. A non-nucleophilic base ensures deprotonation of the N-1 position, activating it for alkylation.[7]
-
Reagent Setup: In a round-bottom flask, suspend 6-aminouracil (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Alkylation: Add 1-bromobutane (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to 70-80 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure compound.
-
Validation: Confirm the structure and purity of the final product using:
-
¹H and ¹³C NMR: To verify the presence of the butyl group and its attachment at the N-1 position.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess purity (>95%).
-
Physicochemical Property Determination
-
Rationale: Quantifying lipophilicity is essential to understand how the butyl group affects the compound's ability to cross biological membranes. The shake-flask method is a classic and reliable technique for determining the octanol-water partition coefficient (LogP).
Protocol 2: Determination of LogP (Shake-Flask Method)
-
Preparation: Prepare a stock solution of the test compound (both butylated and parent) in n-octanol. The n-octanol and water phases should be pre-saturated with each other for 24 hours.
-
Partitioning: Add a known volume of the n-octanol stock solution to an equal volume of water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 15 minutes to ensure the compound reaches equilibrium between the two phases.
-
Separation: Allow the layers to separate completely. Centrifuge if an emulsion forms.
-
Quantification: Carefully collect samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC against a standard curve.
-
Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous).
Table 1: Physicochemical Property Comparison
| Compound | Molecular Weight ( g/mol ) | Predicted LogP | Experimental LogP |
|---|---|---|---|
| 6-Amino-1H-pyrimidine-2,4-dione | 127.10 | Value | Value |
| This compound | 183.21 | Value | Value |
(Note: Predicted LogP values can be generated using software like ChemDraw or online tools prior to experimentation.)
In Vitro Biological Evaluation
-
Rationale: An enzyme inhibition assay directly measures the compound's effect on a purified biological target, isolating its pharmacodynamic activity from pharmacokinetic factors like cell permeability. This allows for a direct comparison of intrinsic potency.
Protocol 3: Generic Enzyme Inhibition Assay (e.g., Kinase, Protease)
-
Reagent Preparation: Prepare assay buffer, a stock solution of the target enzyme, a stock solution of the appropriate substrate, and serial dilutions of both the butylated and parent compounds in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer. Then add the test compounds to achieve a final concentration range (e.g., 1 nM to 100 µM). Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Addition: Add the enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Signal Detection: Incubate the plate for the optimized reaction time. Measure the output signal (e.g., absorbance, fluorescence, luminescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the controls: % Inhibition = 100 * (1 - (Signal_test - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)).
-
Plot % Inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Figure 2: Workflow for the in vitro enzyme inhibition assay.
Cell-Based Activity Assessment
-
Rationale: A cell-based assay integrates multiple factors, including cell permeability, target engagement within the cellular environment, and potential off-target effects. The MTT assay is a robust method for assessing a compound's effect on cell viability or proliferation.[2] Comparing the results to the in vitro assay is crucial.
Protocol 4: Cell Viability/Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate a relevant cell line (e.g., a cancer cell line if evaluating anticancer activity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the butylated and parent compounds. Include a "vehicle control" (DMSO only).
-
Incubation: Incubate the treated cells for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot % Viability versus log[Compound] to determine the CC₅₀ (or GI₅₀), the concentration that causes 50% reduction in cell viability.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The collected data allows for a quantitative assessment of the butyl group's contribution.
Table 2: Summary of Physicochemical and Biological Data
| Compound | LogP | Target IC₅₀ (µM) | Cell Viability CC₅₀ (µM) |
|---|---|---|---|
| 6-Amino-1H-pyrimidine-2,4-dione | Value | Value | Value |
| this compound| Value | Value | Value |
Interpreting the Results:
-
Case 1: IC₅₀ decreases significantly, CC₅₀ decreases proportionally. This is the ideal outcome. It suggests the butyl group enhances target binding (lower IC₅₀) and improves cell permeability, leading to potent cellular activity (lower CC₅₀). The butyl group is likely interacting with a hydrophobic pocket on the target.
-
Case 2: IC₅₀ is unchanged, but CC₅₀ decreases. This indicates the butyl group's primary role is to enhance cell permeability. The intrinsic activity against the target is unchanged, but more of the compound is reaching it inside the cell.
-
Case 3: IC₅₀ increases, but CC₅₀ decreases. This complex scenario suggests the butyl group is detrimental to target binding (perhaps due to steric clash) but so significantly improves cell entry that the net effect is still increased cellular activity.
-
Case 4: Both IC₅₀ and CC₅₀ increase or remain unchanged. This result indicates the butyl group provides no benefit for this specific target and cell line, and may even be detrimental.
Conclusion
By following this structured, multi-faceted approach, researchers can move from assumption to empirical evidence. This guide provides the necessary protocols to quantitatively define the role of the N-1 butyl group in the activity of this compound. The analysis of comparative data on lipophilicity, intrinsic target inhibition, and overall cellular activity provides a clear and defensible understanding of the structure-activity relationship. These insights are not merely academic; they are critical for guiding subsequent rounds of rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties for the development of next-generation pyrimidine-based therapeutics.
References
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Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
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Li, W., Li, C., et al. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 66(4), 2850–2866.
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Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
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Kumar, D., Singh, J., Kumar, N., & Singh, A. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 14(6), 2686-2701.
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BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem Technical Guides.
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BenchChem. (2025). Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols. BenchChem Technical Guides.
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Sarg, M., & El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60.
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Wessjohann, L. A., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 446-54.
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Wessjohann, L. A., et al. (2015). Inside Cover: Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3).
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Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs.
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Ziarani, G. M., Rad, M., Mohajer, F., Sehrawat, H., & Tomar, R. (2021). Synthesis of Heterocyclic Compounds through Multicomponent Reactions Using 6-Aminouracil as Starting Reagent. Current Organic Chemistry, 25(9), 1070-1095.
-
Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.
-
El-Faham, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
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Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 259-278.
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Ohorodnyk, M. V., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 66-77.
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BYJU'S. (n.d.). Butyl Structure and Functional Group Names. BYJU'S.
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Drug Safety Evaluation: Methods and Protocols. (2012). Journal of Pharmacy & Pharmaceutical Sciences, 15(2), 329-331.
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Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE (Journal of Visualized Experiments).
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BenchChem. (2025). Synthesis of 6-(butylamino)-1H-pyrimidine-2,4-dione. BenchChem Technical Support Center.
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El-Faham, A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health.
-
Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(14), 5347.
-
Drug Safety Evaluation: Methods and Protocols. (2017). ResearchGate.
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.
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Wang, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 20(4), 5631-5647.
-
Al-Abdullah, E. S., et al. (2025). Synthesis and biological activity of some pyrimidine derivatives. ResearchGate.
-
Vanbhule, P. S., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry, 7(5), 414-417.
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Hafez, H. N., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1451.
-
Li, Y., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. RSC Medicinal Chemistry.
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Methodological & Application
Cell cycle analysis of cells treated with 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
An in-depth guide to the intricate process of cell cycle analysis is presented here, specifically focusing on cells treated with the novel compound 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. This document is crafted for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look into the methodologies and scientific reasoning behind the analysis.
Introduction: Unraveling the Cell Cycle Effects of a Novel Pyrimidine Analog
The compound this compound belongs to the pyrimidine analog class of molecules. Pyrimidine analogs are structurally similar to the pyrimidine nucleobases (cytosine, thymine, and uracil) that are the fundamental building blocks of DNA and RNA. Due to this structural mimicry, these compounds can interfere with nucleic acid synthesis and metabolism, often leading to cell cycle arrest and apoptosis. A well-known example is 5-Fluorouracil (5-FU), which inhibits thymidylate synthase, an enzyme critical for DNA replication and repair, thereby inducing cell cycle arrest, primarily in the S phase.
This application note outlines a comprehensive protocol to investigate the effects of this compound on the cell cycle of a human cancer cell line (e.g., HeLa or A549). We hypothesize that, as a pyrimidine analog, this compound will disrupt DNA synthesis, leading to an accumulation of cells in the S phase or at the G1/S transition. The primary method for this analysis will be flow cytometry using propidium iodide (PI) staining, a technique that allows for the quantification of cellular DNA content and, consequently, the determination of cell cycle phase distribution.
Part 1: The Experimental Foundation - Materials and Reagents
A successful cell cycle analysis experiment relies on the quality and proper preparation of all materials and reagents.
| Reagent/Material | Supplier (Example) | Purpose |
| HeLa or A549 cell line | ATCC | Human cancer cell line model |
| This compound | Synthesized/Custom | The compound of interest |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for the compound |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA | Gibco | Cell detachment |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| Propidium Iodide (PI) Staining Solution | Thermo Fisher Scientific | DNA staining for flow cytometry |
| RNase A | Thermo Fisher Scientific | Removes RNA for accurate DNA staining |
| 70% Ethanol | Sigma-Aldrich | Cell fixation |
Part 2: Step-by-Step Protocol for Cell Cycle Analysis
This protocol is designed to be a self-validating system, with integrated controls to ensure the reliability of the results.
Cell Culture and Treatment
-
Cell Seeding: Seed HeLa or A549 cells in 6-well plates at a density of 2-5 x 10^5 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and entry into an exponential growth phase.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-100 mM.
-
Treatment: Treat the cells with varying concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50 µM). The untreated control (0 µM) should receive the same volume of DMSO as the highest concentration of the compound to account for any solvent effects. A positive control, such as cells treated with 5-FU or another known cell cycle inhibitor, should be included.
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, and 72 hours). The duration of treatment will depend on the cell type and the potency of the compound.
Cell Harvesting and Fixation
-
Harvesting: After the treatment period, harvest the cells by trypsinization. Collect the cells, including the supernatant to include any floating (potentially apoptotic) cells, into 15 mL conical tubes.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with 5 mL of ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is crucial to prevent cell clumping.
-
Storage: The fixed cells can be stored at -20°C for at least two weeks before staining and analysis.
Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is essential for degrading RNA, which can also be stained by PI, leading to inaccurate DNA content measurements.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.
-
Flow Cytometry Acquisition: Analyze the stained cells on a flow cytometer (e.g., BD FACSCalibur). Acquire data for at least 10,000 events per sample. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris and cell aggregates. For the DNA content analysis, use a histogram of the PI fluorescence signal (typically collected in the FL2 or PE channel).
Part 3: Data Analysis and Interpretation
The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (proportional to DNA content) and the y-axis represents the number of events (cells).
-
G0/G1 Phase: The first peak on the histogram represents cells with a 2n DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks represents cells actively synthesizing DNA, with a DNA content between 2n and 4n.
-
G2/M Phase: The second peak represents cells with a 4n DNA content, which are in the G2 or M phase of the cell cycle.
-
Sub-G1 Peak: A peak to the left of the G0/G1 peak indicates the presence of apoptotic cells with fragmented DNA.
Specialized software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.
Expected Results and Interpretation
Based on our hypothesis, treatment with this compound is expected to cause an accumulation of cells in the S phase. This would be observed as an increase in the percentage of cells in the S phase region of the histogram, with a corresponding decrease in the percentage of cells in the G0/G1 and/or G2/M phases.
| Treatment | Concentration (µM) | % G0/G1 | % S | % G2/M | % Sub-G1 |
| Untreated Control | 0 | 65.2 | 20.5 | 14.3 | 1.1 |
| Compound X | 1 | 63.8 | 22.1 | 14.1 | 1.5 |
| Compound X | 5 | 55.4 | 35.8 | 8.8 | 2.3 |
| Compound X | 10 | 40.1 | 50.2 | 9.7 | 4.6 |
| Compound X | 25 | 25.7 | 62.5 | 11.8 | 8.9 |
| Compound X | 50 | 15.3 | 45.1 | 9.6 | 30.0 |
| 5-FU (Positive Control) | 10 | 30.5 | 58.9 | 10.6 | 5.2 |
In this hypothetical data, "Compound X" represents this compound.
The data in the table suggests a dose-dependent increase in the S phase population up to 25 µM, indicating an S-phase arrest. At 50 µM, there is a significant increase in the sub-G1 population, suggesting the induction of apoptosis at higher concentrations.
Part 4: Visualizing the Workflow and Concepts
Diagrams can aid in understanding the experimental process and the underlying biological principles.
Caption: Overview of the experimental workflow for cell cycle analysis.
Caption: The eukaryotic cell cycle with potential arrest points.
Conclusion and Future Directions
This application note provides a robust framework for assessing the cell cycle effects of this compound. The described protocol, from cell culture to data analysis, is designed to yield reliable and reproducible results. The hypothetical data presented suggests that this compound induces S-phase cell cycle arrest in a dose-dependent manner, with apoptosis occurring at higher concentrations.
Further experiments would be necessary to confirm this mechanism of action. These could include:
-
Western Blot Analysis: To examine the expression levels of key cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27).
-
Apoptosis Assays: To confirm and quantify apoptosis using methods such as Annexin V/PI staining.
-
DNA Synthesis Assays: To directly measure the incorporation of nucleotide analogs like BrdU to confirm the inhibition of DNA replication.
By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can effectively characterize the cytostatic and cytotoxic properties of novel compounds like this compound, contributing to the discovery and development of new therapeutic agents.
References
Troubleshooting & Optimization
Minimizing batch-to-batch variability of synthesized 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Welcome to the comprehensive technical support guide for minimizing batch-to-batch variability in the synthesis of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. This resource is meticulously designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols. Our focus is on elucidating the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to the Synthesis and its Challenges
This compound, a substituted uracil derivative, is a valuable building block in medicinal chemistry. The primary challenge in its synthesis is achieving consistent yield and purity across different batches. Variability can stem from multiple factors including the quality of starting materials, precise control of reaction parameters, and the effectiveness of purification methods. This guide will address these challenges by providing a framework for robust and reproducible synthesis.
Two principal synthetic routes are commonly employed for the synthesis of this compound:
-
Route A: Nucleophilic substitution of 6-chlorouracil with butylamine.
-
Route B: N-alkylation of 6-aminouracil with a butyl halide.
Both routes have their distinct advantages and challenges, which we will explore in detail.
Troubleshooting Guide: Symptom, Cause, and Solution
This section is designed to address specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to proceed or gives very low conversion. | Inactive Starting Material: 6-chlorouracil can degrade over time. 6-aminouracil can also be of poor quality. | - Confirm the purity of the starting materials using techniques like NMR or melting point analysis. - If necessary, recrystallize the starting materials from a suitable solvent (e.g., ethanol for 6-chlorouracil). |
| Insufficient Reaction Temperature: The nucleophilic substitution or alkylation may require elevated temperatures to proceed at a reasonable rate. | - Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction progress by TLC. - Consider using a higher-boiling solvent if the desired temperature exceeds the boiling point of the current solvent (e.g., DMF instead of ethanol). | |
| Poor Solubility of Starting Materials: 6-chlorouracil or 6-aminouracil may not be sufficiently soluble in the chosen solvent. | - Select a solvent in which both reactants are reasonably soluble at the reaction temperature. Good options include ethanol, isopropanol, or DMF. | |
| Inappropriate Base (for Route B): A weak base may not be sufficient to deprotonate 6-aminouracil for subsequent alkylation. | - Use a stronger, non-nucleophilic base such as potassium carbonate or sodium hydride to ensure complete deprotonation. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Symptom | Potential Cause | Recommended Solution |
| TLC analysis shows multiple spots, and the isolated product is a mixture. | Dialkylation (Route B): The exocyclic amino group of the product can react further with the butyl halide. | - Use a stoichiometric amount or only a slight excess of the butyl halide. - Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Ring Opening: Under harsh basic conditions, the pyrimidine ring can be susceptible to cleavage. | - Avoid using excessively strong bases or prolonged reaction times at high temperatures. - If a strong base is necessary, perform the reaction at the lowest effective temperature. | |
| Hydrolysis of 6-chlorouracil (Route A): The presence of water in the reaction mixture can lead to the formation of barbituric acid. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. | |
| Isomer Formation (Route B): Alkylation can potentially occur at other nitrogen or oxygen atoms of the 6-aminouracil ring system. | - The N1 position is generally the most nucleophilic for alkylation under basic conditions. Careful control of the base and solvent can help favor N1-alkylation. Using a polar aprotic solvent like DMF can favor N-alkylation over O-alkylation. |
Issue 3: Difficulty in Product Purification
| Symptom | Potential Cause | Recommended Solution |
| Product is difficult to separate from starting materials or byproducts. | Co-elution of Starting Material and Product: Similar polarities can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization from a suitable solvent or solvent mixture to selectively precipitate the product.[1] |
| Product is an oil or does not crystallize easily. | - Attempt co-distillation with a high-boiling solvent to remove residual solvents. - Try trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. - If all else fails, purification by preparative HPLC may be necessary. |
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of this compound. It is crucial to monitor the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC).
Protocol 1: Synthesis from 6-chlorouracil (Route A)
Caption: Workflow for the synthesis of this compound from 6-chlorouracil.
Materials:
-
6-chlorouracil (1.0 eq)
-
Butylamine (2.0-3.0 eq)
-
Ethanol or Isopropanol (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add 6-chlorouracil and the chosen solvent.
-
Add butylamine to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC until the 6-chlorouracil spot is no longer visible.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis from 6-aminouracil (Route B)
Caption: Workflow for the synthesis of this compound from 6-aminouracil.
Materials:
-
6-aminouracil (1.0 eq)
-
1-Bromobutane or 1-iodobutane (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5-2.0 eq) or Sodium Hydride (NaH) (1.1 eq)
-
Dimethylformamide (DMF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add 6-aminouracil, the base, and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the butyl halide dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash them with a small amount of DMF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Analytical Characterization
Consistent and thorough analytical characterization is paramount for ensuring batch-to-batch consistency.
Table of Predicted Spectroscopic Data
The following table provides predicted spectroscopic data for this compound, which can be used as a reference for product characterization.[2]
| Technique | Predicted Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~10.8 (s, 1H, N³-H), ~9.8 (s, 1H, N¹-H), ~6.2 (s, 2H, -NH₂), ~4.8 (s, 1H, C⁵-H), ~3.6 (t, 2H, N-CH₂), ~1.5 (m, 2H, CH₂), ~1.3 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~164 (C=O, C⁴), ~155 (C=O, C²), ~152 (C⁶), ~90 (C⁵), ~42 (N-CH₂), ~31 (CH₂), ~20 (CH₂), ~14 (CH₃) |
| FTIR (KBr) | ν (cm⁻¹): ~3400-3200 (N-H stretching), ~3100-3000 (C-H aromatic stretching), ~2950-2850 (C-H aliphatic stretching), ~1700-1650 (C=O stretching) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₈H₁₃N₃O₂: 184.1086; found: 184.1081 |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, from 6-chlorouracil or 6-aminouracil?
A1: The choice of route depends on several factors. The reaction of 6-chlorouracil with butylamine (Route A) is often simpler to perform and purify, as the starting material is less polar than the product. However, 6-chlorouracil can be less stable and more expensive than 6-aminouracil. The N-alkylation of 6-aminouracil (Route B) is a more common and versatile method for preparing N-substituted uracils. However, it can be prone to side reactions like dialkylation and requires careful control of reaction conditions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring these reactions. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexanes) should be developed to achieve good separation between the starting material, product, and any byproducts. Staining with a UV lamp (254 nm) is typically sufficient for visualization.
Q3: What are the critical process parameters to control for minimizing variability?
A3: The most critical parameters are:
-
Purity of starting materials: Impurities can lead to side reactions and lower yields.
-
Stoichiometry of reactants: Especially for the N-alkylation of 6-aminouracil, the ratio of the alkylating agent to the starting material is crucial to prevent dialkylation.
-
Reaction temperature: Temperature affects the reaction rate and the formation of byproducts.
-
Choice of base and solvent: These can influence the regioselectivity and the rate of the reaction.
-
Reaction time: Stopping the reaction at the optimal time is key to maximizing yield and minimizing impurity formation.
Q4: What is the best way to purify the final product?
A4: The choice of purification method depends on the nature of the impurities. Recrystallization is often a good first choice if a suitable solvent system can be found, as it is a cost-effective and scalable method.[1] If recrystallization is not effective, column chromatography on silica gel is the next logical step.
Logic Diagram for Troubleshooting Batch Variability
Caption: A decision tree for troubleshooting batch-to-batch variability.
References
-
BenchChem. (2025). Troubleshooting: How to Improve Yield. Retrieved from University of Rochester, Department of Chemistry website: [Link]
- BenchChem. (2025). Spectroscopic Data Analysis of 6-(butylamino)-1H-pyrimidine-2,4-dione: A Technical Guide.
-
MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from: [Link]
- MDPI. (2010). 1H NMR and 13C NMR Spectra 2.2.1. 6-Amino-2-(ethylthio)pyrimidine-4(3H).
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National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from: [Link]
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National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from: [Link]
- ResearchGate. (n.d.). IR, 1 H NMR, 13 C NMR of the final compounds 6a-e.
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University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from: [Link]
- CONICET. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4.
- SpectraBase. (n.d.). 6-Butyl-1H-pyrimidine-2,4-dione - Optional[Vapor Phase IR] - Spectrum.
- CUNY. (n.d.).
- Vandana Publications. (2025).
- ChemicalBook. (n.d.). 6-Chlorouracil synthesis.
- Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide.
- ResearchGate. (2025). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents.
- Guidechem. (n.d.). How is 6-Chlorouracil synthesized for the production of Aglytin?.
- ResearchGate. (2025).
- Springer. (2018). Chemical synthesis of some novel 6-aminouracil-2-thiones and their glycoside analogues.
- NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione.
- MDPI. (n.d.). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity.
- BenchChem. (2025).
- National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- Scientific Research Publishing. (n.d.).
- ResearchGate. (2008). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions.
- ResearchGate. (2025).
- Juniper Publishers. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H.
- Organic Syntheses. (n.d.). diaminouracil hydrochloride.
- MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- PubChem. (n.d.). (613C)1H-pyrimidine-2,4-dione.
- ResearchGate. (2020).
- Reddit. (2023).
- mzCloud. (n.d.). 2 Amino 5 isopentyl 6 methylpyrimidin 4 ol.
Sources
Technical Support Center: Enhancing the In Vivo Bioavailability of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the oral bioavailability of novel chemical entities, specifically focusing on 6-Amino-1-butyl-1H-pyrimidine-2,4-dione. Our goal is to provide both foundational knowledge and actionable troubleshooting strategies to ensure your in vivo studies are built on robust pharmacokinetic principles.
Section 1: Foundational FAQs - First Principles of Bioavailability
This section addresses the preliminary questions researchers face when transitioning a compound from in vitro discovery to in vivo evaluation.
Q1: Why is bioavailability a critical parameter for my in vivo studies with this compound?
A1: Bioavailability is the fraction of an administered drug that reaches the systemic circulation unchanged.[1] For orally administered compounds, low bioavailability means that only a small portion of the drug is absorbed and able to exert its therapeutic effect. This can lead to several critical issues in research:
-
High Dosage Requirements: To achieve a therapeutic concentration in the blood, you may need to administer excessively high doses, which can be wasteful, costly, and increase the risk of off-target or toxic effects.
-
High Inter-Subject Variability: Poor bioavailability often leads to inconsistent absorption between test subjects, making your experimental results difficult to reproduce and interpret.
-
Misleading Efficacy Data: If the compound fails to show efficacy in vivo, it may be due to poor exposure rather than a lack of pharmacological activity. Addressing bioavailability ensures that the compound reaches its target in sufficient concentrations to properly test your hypothesis.
Fundamentally, understanding and optimizing bioavailability is essential for generating reliable and translatable in vivo data.
Q2: I have limited physicochemical data on this compound. Where do I start to predict its bioavailability challenges?
A2: The first step is to classify your compound using the Biopharmaceutics Classification System (BCS) . The BCS is a scientific framework that categorizes drugs based on two key parameters: aqueous solubility and intestinal permeability.[2][3] These two factors are the primary rate-limiting steps for the absorption of most orally administered drugs.[4]
You must experimentally determine these properties. A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[2][5] It is considered highly permeable when 85% or more of the administered dose is absorbed in humans.[2]
Table 1: The Biopharmaceutics Classification System (BCS)
| Class | Solubility | Permeability | Primary Absorption Challenge | Example Formulation Strategy |
| I | High | High | None; well-absorbed.[6] | Immediate-release dosage form.[5] |
| II | Low | High | Dissolution rate-limited.[4] | Solubility enhancement (e.g., solid dispersions, micronization).[6] |
| III | High | Low | Permeability-limited.[2] | Use of permeation enhancers. |
| IV | Low | Low | Both dissolution and permeability are problematic.[6] | Advanced formulations (e.g., lipid-based systems, nanoparticles).[7] |
Your initial experiments should focus on determining the aqueous solubility of this compound to place it into a BCS category, which will then guide your formulation strategy.
Q3: What are the likely metabolic pathways for a pyrimidine derivative, and how could this impact bioavailability?
A3: Pyrimidine derivatives, like your compound, are subject to metabolic processes that can significantly reduce the amount of active drug reaching systemic circulation (a phenomenon known as first-pass metabolism). The pyrimidine ring can be degraded by catabolic pathways.[8]
The primary routes of pyrimidine metabolism occur in the liver and involve:
-
Degradation: The pyrimidine ring is broken down into smaller, water-soluble molecules like β-alanine, CO₂, and ammonia, which are then excreted.[9] The enzyme dihydropyrimidine dehydrogenase (DPD) is often the rate-limiting step in this process.[10]
-
Salvage Pathways: Cells can also recycle pyrimidine bases to synthesize new nucleotides.[10]
If this compound is a substrate for enzymes like DPD, it may be rapidly degraded upon absorption from the gut into the portal vein, before it ever reaches systemic circulation. This "first-pass effect" is a major cause of low oral bioavailability. An initial in vitro screen for metabolic stability using liver microsomes is a crucial step to determine if this is a potential issue.
Section 2: Troubleshooting Guide - Strategies for Enhancing Bioavailability
Once you have characterized your compound's basic properties, you can select a rational strategy to overcome its specific limitations.
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Q4: My compound has been identified as poorly soluble (likely BCS Class II or IV). What are my primary options?
A4: For poorly soluble drugs, the dissolution in the gastrointestinal fluid is the rate-limiting step for absorption.[4] Your goal is to increase the dissolution rate. Several conventional strategies can be effective:
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug powder increases its surface area-to-volume ratio.[11][12] This larger surface area enhances the interaction with gastrointestinal fluids, leading to faster dissolution. Techniques like jet milling or ball milling can reduce particles to the micron range.[12]
-
Amorphous Solid Dispersions (ASDs): Crystalline forms of a drug are highly stable and require significant energy to dissolve. By dispersing the drug in its amorphous (non-crystalline) state within a hydrophilic polymer matrix (like HPMC), you can achieve a much higher apparent solubility and faster dissolution.[7][13][14]
-
Salt Formation: Converting the parent drug into a salt form is a common and effective method to increase solubility and dissolution rate.[12][13] This is particularly effective if your compound has ionizable functional groups.
Q5: How do I select the right excipients to create a more effective formulation?
A5: Excipients are not just inert fillers; they are critical components that can dramatically improve bioavailability.[7] For poorly soluble compounds, the major types of solubility-enhancing excipients are:
-
Polymer-Based Excipients: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) or Povidone (PVP) can stabilize the amorphous form of a drug in a solid dispersion and maintain a state of supersaturation in the gut, which drives absorption.[7][15][16]
-
Surfactant-Based Excipients: Surfactants improve the wettability of hydrophobic drug particles and can solubilize the drug within micelles once their critical micelle concentration (CMC) is reached.[1][12][16] Non-ionic surfactants are widely used for this purpose.[16]
-
Lipid-Based Excipients: Formulating your compound in lipid-based systems (oils, surfactants) can significantly improve bioavailability.[17] These formulations keep the drug in a solubilized state as it transits the GI tract, bypassing the dissolution step entirely.[16] They can form nanoemulsions or self-emulsifying drug delivery systems (SEDDS) upon gentle agitation in aqueous media.[18]
Q6: My compound has poor solubility and is rapidly metabolized. Would a prodrug approach be beneficial?
A6: Yes, a prodrug strategy is an excellent and powerful approach to overcome multiple bioavailability barriers simultaneously.[19] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[20]
For a compound like this compound, a prodrug could be designed to:
-
Increase Aqueous Solubility: By attaching a highly soluble promoiety (e.g., an amino acid or a phosphate group), you can dramatically improve the solubility profile of the compound.[21][22]
-
Bypass First-Pass Metabolism: By modifying a part of the molecule that is a target for metabolic enzymes, you can protect the drug from degradation in the liver. The active drug is then released in the systemic circulation.
-
Target Specific Transporters: Some prodrugs are designed to be recognized by nutrient transporters in the gut, such as the PepT1 peptide transporter, effectively tricking the intestine into absorbing the drug more efficiently.[23]
This strategy has been successfully applied to many pyrazolo[3,4-d]pyrimidine compounds to improve their suboptimal pharmacokinetic properties.[20][22]
Q7: When should I move beyond simple formulations and consider advanced drug delivery systems like nanoparticles or liposomes?
A7: Advanced drug delivery systems are typically considered for BCS Class IV compounds (low solubility, low permeability) or when conventional methods fail to provide adequate exposure for BCS Class II drugs.[13] These systems are particularly useful when you need to:
-
Protect the drug from degradation in the harsh GI environment.
-
Substantially increase the surface area for dissolution (nanoparticles).
-
Facilitate transport across the intestinal epithelium.
-
Achieve controlled or targeted release.[24]
Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.[25][26] They can protect the drug from metabolism and improve its absorption profile. Polymeric nanoparticles can also encapsulate drugs, improve solubility, and offer opportunities for surface modification to target specific tissues.[13][27] Studies have shown that nanoparticles can be effective delivery vehicles for pyrimidine-based anticancer agents.[28]
Section 3: Key Experimental Protocols
Here we provide condensed, step-by-step methodologies for core experiments. Always adapt these protocols to your specific laboratory safety guidelines and compound characteristics.
Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range, a key step for BCS classification.[3]
Methodology:
-
Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.
-
Add Excess Compound: Add an excess amount of the compound to a known volume of each buffer in a sealed vial. The solid should be clearly visible.
-
Equilibrate: Place the vials in a shaker bath set to 37 °C and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate Phases: After equilibration, stop the agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample and Dilute: Carefully withdraw a sample from the clear supernatant. Be cautious not to disturb the solid. Dilute the sample with a suitable mobile phase.
-
Quantify: Analyze the concentration of the dissolved compound in the sample using a validated analytical method, such as HPLC-UV.
-
Calculate Solubility: Based on the measured concentration and dilution factor, calculate the solubility in mg/mL or µg/mL.
Caption: Experimental workflow for determining aqueous solubility.
Protocol 2: Preparation of a Liposomal Formulation (Thin-Film Hydration)
Objective: To encapsulate this compound into liposomes to potentially enhance its solubility, stability, and absorption. This is a widely used and robust method.[26]
Methodology:
-
Lipid Dissolution: In a round-bottom flask, dissolve your chosen lipids (e.g., phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture). If your compound is hydrophobic, dissolve it along with the lipids in this step.
-
Film Formation: Remove the organic solvent using a rotary evaporator. This will create a thin, dry lipid film on the inner surface of the flask. Ensure the film is completely dry by placing it under high vacuum for at least 2 hours.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS). If your compound is hydrophilic, it should be dissolved in this buffer before addition.[25] Agitate the flask by vortexing or gentle shaking. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): The resulting MLVs are large and heterogeneous. To create smaller, more uniform vesicles (SUVs or LUVs), the suspension must be downsized.
-
Sonication: Use a probe or bath sonicator to break down the large vesicles.
-
Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is the preferred method for achieving a narrow size distribution.
-
-
Purification: Remove any unencapsulated (free) drug from the liposome suspension using methods like dialysis or size exclusion chromatography.
-
Characterization: Analyze the final formulation for particle size, zeta potential, encapsulation efficiency, and drug load.
Caption: Simplified diagram of drug encapsulation within a liposome.
References
- Biopharmaceutics Classific
- Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives.
- Liposomal Formulations: A Recent Upd
- Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Slideshare.
- Increased Bioavailability Excipients in Drug Formul
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
- Optimising Excipients to Improve Bioavailability. Pharma's Almanac.
- The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. Hilaris Publisher.
- What role do pyrimidine derivatives play in metabolic pathways within living organisms?. Biocompare.
- Biopharmaceutics Classification System: A Regulatory Approach. Dissolution Technologies.
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Validation & Comparative
A Comparative Guide to the Validation of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
For this validation journey, we have selected the Epidermal Growth Factor Receptor (EGFR) as our target. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Its dysregulation is a hallmark of various cancers, making it a well-established therapeutic target.[1][3]
To establish a meaningful benchmark, we will compare the hypothetical performance of Compound X against two FDA-approved, first-generation EGFR inhibitors: Gefitinib and Erlotinib .[3][4] This guide will walk you through the critical experiments, from initial biochemical potency to cellular target engagement and functional outcomes, providing the scientific rationale behind each step.
The Kinase Inhibitor Validation Workflow
The validation of a novel kinase inhibitor is a multi-step process designed to build a comprehensive evidence package. This workflow ensures that the compound not only inhibits the target kinase's activity but also demonstrates this effect in a cellular context, leading to the desired biological outcome.
Caption: High-level workflow for kinase inhibitor validation.
Comparative Data Analysis: Compound X vs. Established Inhibitors
A primary goal of validation is to understand how a new compound's performance metrics stack up against established standards. The following tables present hypothetical, yet plausible, data for Compound X alongside published data for Gefitinib and Erlotinib.
Table 1: Biochemical Potency and Target Binding
This table summarizes the direct interaction of the inhibitors with the EGFR kinase. The IC50 value from a kinase activity assay measures the concentration of inhibitor required to reduce enzyme activity by 50%, while the dissociation constant (Kd) from a binding assay reflects the inhibitor's binding affinity to the target.
| Compound | Target Kinase | In Vitro Kinase Assay (IC50, nM) | Competitive Binding Assay (Kd, nM) |
| Compound X (Hypothetical) | EGFR | 15.2 | 25.8 |
| Gefitinib | EGFR | 2-37 | 21 |
| Erlotinib | EGFR | 2-20 | 5 |
Causality Insight: A low IC50 value indicates high potency in inhibiting the kinase's catalytic function. Similarly, a low Kd value signifies a strong binding affinity. It is crucial to perform both types of assays; a compound might bind tightly (low Kd) but be a poor inhibitor of its function (high IC50), or vice-versa, providing important mechanistic clues.[5]
Table 2: Cellular Potency and Functional Outcome
These assays measure the inhibitor's ability to act on its target within a living cell and produce a biological effect. The Phospho-EGFR assay confirms target engagement by measuring the inhibition of EGFR autophosphorylation. The cell proliferation assay determines the functional consequence of this inhibition.
| Compound | Cell Line | Phospho-EGFR Inhibition (EC50, nM) | Cell Proliferation Assay (GI50, nM) |
| Compound X (Hypothetical) | A431 (EGFR Overexpression) | 150 | 350 |
| Gefitinib | A431 | ~200 | ~500 |
| Erlotinib | A431 | ~100 | ~400 |
Causality Insight: The EC50 and GI50 values are typically higher than the biochemical IC50/Kd values due to factors like cell membrane permeability, intracellular ATP concentration (which competes with ATP-competitive inhibitors), and the presence of cellular efflux pumps. A large discrepancy between biochemical and cellular potency can indicate poor drug-like properties.
Key Experimental Protocols
Scientific integrity demands reproducible and well-controlled experiments. The following protocols are detailed, step-by-step methodologies for the core assays used in this validation guide.
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.
Principle: Kinase + Substrate + ATP → ADP + Phosphorylated Substrate Luciferase + Remaining ATP → Light
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
-
Prepare a 2X solution of recombinant human EGFR kinase in kinase buffer.
-
Prepare a 2X solution of a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer.
-
Prepare a 10 mM stock of ATP in water.
-
Serially dilute Compound X, Gefitinib, and Erlotinib in 100% DMSO to create a 100X concentration series. Then, dilute 1:50 in kinase buffer to create a 2X inhibitor solution.
-
-
Assay Procedure:
-
Add 5 µL of the 2X inhibitor solution (or DMSO control) to the wells of a 384-well white assay plate.
-
Add 5 µL of the 2X substrate/ATP mix to each well.
-
Initiate the kinase reaction by adding 10 µL of the 2X EGFR kinase solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 20 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data with "no kinase" wells (100% inhibition) and DMSO-only wells (0% inhibition).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay (TR-FRET Based)
This assay measures the ability of a test compound to displace a known fluorescent tracer from the kinase's ATP binding pocket.
Caption: Principle of the TR-FRET competitive binding assay.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) occurs when a donor fluorophore (e.g., Europium) on the kinase and an acceptor fluorophore on a tracer are in close proximity, resulting in a high signal. A competing inhibitor displaces the tracer, reducing the TR-FRET signal.[6][7]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of Europium-labeled anti-tag antibody (e.g., anti-GST) in assay buffer.
-
Prepare a solution of GST-tagged EGFR kinase in assay buffer.
-
Prepare a solution of an Alexa Fluor 647-labeled kinase tracer (a known ATP-competitive ligand) in assay buffer.
-
Prepare serial dilutions of test compounds in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure:
-
Add 4 µL of the test compound solution to the wells of a low-volume 384-well black plate.
-
Add 8 µL of a master mix containing the tagged EGFR kinase and the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature.
-
Add 8 µL of the Alexa Fluor 647-labeled tracer to initiate the competition reaction.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor and donor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and normalize the data to controls.
-
Plot the normalized data against inhibitor concentration and fit to a dose-response curve to determine the Kd or IC50 value.[6]
-
Protocol 3: Cellular Phospho-EGFR Assay (Cell-Based ELISA)
This assay quantifies the level of EGFR phosphorylation at a specific tyrosine residue (e.g., Y1068) in cells, serving as a direct measure of target engagement.[8][9]
-
Cell Culture and Treatment:
-
Seed A431 cells (a human epidermoid carcinoma line with high EGFR expression) into a 96-well cell culture plate and grow overnight.[10]
-
Starve the cells in serum-free media for 16-18 hours to reduce basal EGFR activation.[8]
-
Treat the cells with serial dilutions of Compound X, Gefitinib, or Erlotinib for 1-2 hours.
-
Stimulate the cells with 50 ng/mL of Epidermal Growth Factor (EGF) for 15 minutes to induce EGFR phosphorylation.[8]
-
-
Fixing and Permeabilization:
-
Quickly remove the media and wash the cells with cold phosphate-buffered saline (PBS).
-
Fix the cells by adding 100 µL of 4% formaldehyde in PBS for 20 minutes at room temperature.[11]
-
Wash the cells and add a quenching buffer (e.g., PBS with 1% H2O2) to reduce endogenous peroxidase activity.[11]
-
Permeabilize the cells with a buffer containing a detergent like Triton X-100 to allow antibody entry.
-
-
Immunodetection:
-
Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Add a primary antibody specific for phosphorylated EGFR (pY1068) to one set of wells, and a primary antibody for total EGFR to a parallel set of wells. Incubate for 2 hours.[12]
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.[12]
-
Wash thoroughly and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate. A blue color will develop.[9]
-
Stop the reaction with sulfuric acid, which turns the color yellow.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Normalize the phospho-EGFR signal to the total EGFR signal for each well to account for any differences in cell number.
-
Plot the normalized phospho-signal against inhibitor concentration and fit the curve to determine the EC50 value.
-
Understanding the Target: The EGFR Signaling Pathway
Inhibiting EGFR disrupts a cascade of downstream signaling events that drive cell proliferation and survival. Understanding this pathway is critical for interpreting the functional consequences of EGFR inhibition.
Caption: Simplified EGFR signaling pathway.
Upon binding its ligand (like EGF), EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins.[13][14] This initiates major downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway.[2][15] Both pathways converge in the nucleus to regulate genes involved in cell proliferation, survival, and differentiation.[2] ATP-competitive inhibitors like Gefitinib, Erlotinib, and our hypothetical Compound X, block the initial phosphorylation step, thereby shutting down these downstream signals.[14]
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating a novel kinase inhibitor, using the hypothetical molecule 6-Amino-1-butyl-1H-pyrimidine-2,4-dione (Compound X) as an illustrative example. By systematically comparing its biochemical potency, target binding affinity, cellular target engagement, and functional cellular effects against well-characterized drugs like Gefitinib and Erlotinib, researchers can build a robust data package. The provided protocols and scientific rationale serve as a blueprint for establishing the mechanism of action and therapeutic potential of new chemical entities in the competitive field of kinase inhibitor drug discovery.
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
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BenchChem. (2025). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide. BenchChem.
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Ghaffar, M., et al. (2024). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. Medicina, 60(1), 126.
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336.
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Naveed, H., et al. (2021). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. Genomics, Proteomics & Bioinformatics, 19(6), 986-997.
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Karaman, M. W., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 105(1), 603-608.
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Reaction Biology.
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A Comparative Analysis of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione and Other Pyrimidine Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for the design of novel therapeutics.[1][2] This guide provides an in-depth comparative analysis of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, a member of the 6-aminouracil family, with other key pyrimidine derivatives. By examining structure-activity relationships (SAR), supported by experimental data and detailed protocols, we aim to furnish a comprehensive resource for advancing drug discovery efforts in oncology, virology, and inflammatory diseases.
Introduction to the Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The six-membered heterocyclic pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil.[3] This inherent biological relevance makes pyrimidine derivatives readily recognizable by cellular machinery, a characteristic that medicinal chemists have expertly leveraged. The adaptability of the pyrimidine ring for chemical modification allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to a vast array of compounds with diverse therapeutic applications.[2][3] These include anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3]
Profiling this compound
This compound, a derivative of 6-aminouracil, is characterized by a butyl group at the N1 position of the pyrimidine ring. While extensive, direct experimental data for this specific molecule is not widely published, its structural features suggest potential biological activities based on the well-established pharmacology of related 1-substituted and 6-amino-substituted uracils. The butyl group, being lipophilic, is likely to influence the compound's membrane permeability and interaction with hydrophobic pockets of target proteins.
Comparative Analysis with Other Pyrimidine Derivatives
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[1] To understand the potential of this compound, we will compare it with other classes of pyrimidine derivatives for which more extensive experimental data is available.
Anticancer Activity
Pyrimidine analogs have long been a mainstay in cancer chemotherapy, primarily by interfering with nucleic acid synthesis. The structural similarity of this compound to nucleobases suggests potential as an antimetabolite.
Comparative Data for Anticancer Activity:
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-diones | Compound 6 | MDA-MB-231 (Breast) | 0.42 | [4] |
| Compound 9 | MDA-MB-231 (Breast) | 0.93 | [4] | |
| 5-Arylethylidene-aminopyrimidine-2,4-diones | Compound 4 | MDA-MB-231 (Breast) | Not specified, but potent | [5] |
| 6-(4-aminopiperidin-1-yl)-substituted pyrimidine-2,4-diones | Compound 5h | SW480 (Colorectal) | 15.70 ± 0.28 | [6] |
| Compound 5h | MCF-7 (Breast) | 16.50 ± 4.90 | [6] | |
| Fused Pyrimidines | Compound 3a | PC3 (Prostate) | 43.95 | [7] |
| Compound 4 | PC3 (Prostate) | 21.21 | [7] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
The data indicates that fused pyrimidine systems and more complex derivatives often exhibit potent anticancer activity. For instance, pyrido[2,3-d]pyrimidine-2,4-diones, which are synthesized from 6-amino-1,3-disubstituted uracils, show sub-micromolar efficacy against breast cancer cells.[4] This suggests that while the basic 6-aminouracil scaffold is a good starting point, further modifications are often necessary to achieve high potency. The N1-butyl group in our compound of interest would likely contribute to its pharmacokinetic profile, and its anticancer potential would need to be empirically determined.
Mechanism of Action Insights:
Many pyrimidine-based anticancer agents function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases or enzymes in the nucleotide synthesis pathway.[2] The logical workflow for investigating a novel pyrimidine derivative like this compound would involve initial cytotoxicity screening followed by target identification and mechanism of action studies.
Caption: A generalized workflow for the discovery and development of novel pyrimidine-based anticancer agents.
Antiviral Activity
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. Non-nucleoside pyrimidine derivatives have also shown promise by targeting various viral enzymes. The 6-aminouracil scaffold has been explored for its antiviral properties, particularly against HIV.[8]
Comparative Insights:
Mechanism of Action Insights:
Antiviral pyrimidine derivatives can act through various mechanisms, including inhibition of viral polymerases, proteases, or entry into the host cell. A logical approach to evaluating the antiviral potential of a new compound is to screen it against a panel of viruses and then perform mechanism-of-action studies to identify the specific viral process that is inhibited.
Caption: A typical workflow for identifying and characterizing the antiviral activity of novel compounds.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. Below are methodologies for key assays relevant to the evaluation of pyrimidine derivatives.
Synthesis of this compound
Proposed Synthetic Route:
-
Deprotonation of 6-Aminouracil: To a solution of 6-aminouracil in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate or sodium hydride. Stir the mixture at room temperature to facilitate the deprotonation of the uracil ring.
-
Alkylation: To the resulting suspension, add 1-bromobutane dropwise. Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into water. The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate. The crude product can then be purified by recrystallization or column chromatography to yield this compound.
Caption: A schematic representation of the proposed synthetic pathway for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
This compound represents an intriguing yet under-investigated pyrimidine derivative. Based on the extensive research on related 6-aminouracils and N1-substituted pyrimidines, it holds potential for development as an anticancer, antiviral, or anti-inflammatory agent. The N1-butyl substituent is a key feature that warrants further investigation to understand its impact on biological activity and pharmacokinetic properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a series of N1-alkyl analogs. This systematic approach will elucidate the structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents based on the 6-aminouracil scaffold.
References
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]
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El-Sayed, M. A., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Retrieved from [Link]
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Kouhakani, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores Publishing. Retrieved from [Link]
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Li, Y., et al. (2018). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules. Retrieved from [Link]
-
Mohareb, R. M., et al. (2019). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry. Retrieved from [Link]
-
Moustafa, A. H., et al. (2014). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Retrieved from [Link]
-
Naguib, B. H., et al. (2018). Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes. Molecules. Retrieved from [Link]
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Ragab, F. A., et al. (2015). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. European Journal of Medicinal Chemistry. Retrieved from [Link]
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Said, M. F., et al. (2017). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. International Journal of Organic Chemistry. Retrieved from [Link]
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Shi, W., et al. (2021). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Shaker, R. M., & El-Shehry, M. F. (2017). Reactions of 6-aminouracils — A novel and highly efficient procedure for preparation of some new spiro pyridodipyrimidines under classical or microwave-assisted solvent-free conditions. Journal of the Iranian Chemical Society. Retrieved from [Link]
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Vakhitova, Y. V., et al. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles. Juniper Publishers. Retrieved from [Link]
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Validating the target engagement of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione in cells
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within the complex milieu of a living cell is a cornerstone of modern drug discovery. It is the critical checkpoint that transforms a promising compound into a validated lead. This guide provides an in-depth, objective comparison of leading methodologies to validate the cellular target engagement of a putative kinase inhibitor, using a hypothetical analog of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione , which we will refer to as "KIN-A". We will presume that KIN-A has been identified through phenotypic screening and is hypothesized to inhibit a specific cellular kinase, "Kinase X".
This document is designed to move beyond simple protocol recitation. It will elucidate the causality behind experimental choices, enabling you to not only execute these assays but also to critically interpret the data and design robust, self-validating experimental workflows. We will explore and compare three orthogonal, industry-standard techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the HiBiT Targeted Protein Degradation Assay.
The Imperative of Orthogonal Validation
Method 1: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique that directly assesses the physical interaction between a compound and its target protein in a native cellular environment, including intact cells and tissues.[2][3]
Scientific Principle
CETSA is founded on the thermodynamic principle of ligand-induced thermal stabilization.[3] When a small molecule binds to its target protein, it generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[3] By heating cell lysates or intact cells across a temperature gradient, one can generate a "melting curve" for the target protein. In the presence of a binding compound like KIN-A, the melting curve for Kinase X will shift to a higher temperature, signifying target engagement.[4][5]
The primary readout is the change in the apparent aggregation temperature (Tagg), which is the temperature at which 50% of the protein becomes insoluble.[3]
-
Expertise in Action: The choice to use intact cells over lysate is crucial. It provides a more physiologically relevant context, accounting for factors like cell permeability and intracellular compound concentration, which are critical for predicting a drug's ultimate efficacy.[6]
Visualizing the CETSA Workflow
Caption: CETSA workflow for validating KIN-A engagement with Kinase X.
Detailed Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293) at an appropriate density and grow to ~80-90% confluency.
-
Treat cells with KIN-A at the desired concentration (e.g., 10 µM) or with vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours at 37°C to allow for cell penetration and target binding.[4]
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes (e.g., 100 µL per tube).[5]
-
Place the tubes in a thermal cycler and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 3°C increments).[5] Include an unheated (37°C) control.
-
Immediately cool the samples at room temperature for 3 minutes.[7]
-
-
Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Determine the protein concentration of the soluble fractions using a standard method like the BCA assay.
-
Normalize all samples to the same protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using a specific antibody against Kinase X.[4][7]
-
-
Data Interpretation:
-
Quantify the band intensities for Kinase X at each temperature for both vehicle and KIN-A treated samples.
-
Normalize the data by setting the intensity of the 37°C sample to 100%.
-
Plot the percentage of soluble protein versus temperature and fit the data to a sigmoidal curve to determine the Tagg for each condition.
-
A positive shift in Tagg (ΔTagg) for KIN-A-treated cells compared to vehicle confirms target engagement.[3]
-
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of compound binding to a specific protein target within living cells in real-time.[8]
Scientific Principle
This technology relies on the energy transfer between a NanoLuc® luciferase (the donor), genetically fused to the target protein (Kinase X), and a fluorescently labeled tracer (the acceptor) that binds to the same target.[8] When the tracer binds to the Kinase X-NanoLuc fusion protein, the donor and acceptor are in close proximity (<10 nm), allowing for BRET to occur.[9] The test compound (KIN-A) competes with the tracer for binding to Kinase X. As KIN-A displaces the tracer, the BRET signal decreases in a dose-dependent manner, which can be used to calculate the compound's intracellular affinity (IC50).[8]
-
Expertise in Action: The choice of tracer and its concentration is critical. The tracer must be cell-permeable and bind reversibly to the target. For quantitative analysis, the tracer is used at a fixed concentration near its EC50 value to ensure a sensitive competition assay.[8] This ensures that the assay is operating in a window where displacement by the test compound can be accurately measured.
Visualizing the NanoBRET™ Workflow
Caption: NanoBRET™ workflow for quantifying KIN-A affinity for Kinase X.
Detailed Experimental Protocol: NanoBRET™ Target Engagement
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for the Kinase X-NanoLuc® fusion protein. It is crucial to optimize the tag orientation (N- vs. C-terminal) to ensure proper protein function and assay performance.[9]
-
After 18-24 hours, harvest the transfected cells and seed them into a white, 384-well assay plate at an optimized density.[10]
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of KIN-A.
-
Add the KIN-A dilutions to the appropriate wells of the assay plate.
-
Add the pre-determined optimal concentration of the cell-permeable fluorescent kinase tracer to all wells.[11]
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the binding competition to reach equilibrium.[12]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® substrate detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a plate reader equipped with the appropriate filters.[13]
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal (610nm / 450nm).[13]
-
Normalize the data to the vehicle (DMSO) control (100% engagement) and a high concentration of a known binder or KIN-A (0% engagement).
-
Plot the normalized BRET ratio against the logarithm of the KIN-A concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value, which reflects the potency of KIN-A in engaging Kinase X inside living cells.[10]
-
Method 3: HiBiT Targeted Protein Degradation Assay
While CETSA and NanoBRET™ confirm direct binding, a powerful orthogonal validation is to demonstrate a functional consequence of target engagement. If KIN-A can be converted into a proteolysis-targeting chimera (PROTAC), the HiBiT assay provides a highly sensitive and quantitative method to measure target protein degradation, confirming engagement in a functional context.[14]
Scientific Principle
This method requires modifying the target protein, Kinase X, at its endogenous locus using CRISPR/Cas9 to insert a small 11-amino-acid peptide tag called HiBiT.[14][15] The HiBiT tag has a high affinity for its larger, complementary partner, LgBiT.[14] When LgBiT is supplied, it binds to the HiBiT-tagged Kinase X, reconstituting a bright, functional NanoLuc® luciferase. The resulting luminescent signal is directly proportional to the amount of HiBiT-Kinase X protein.
A PROTAC version of KIN-A (KIN-A-PROTAC) would be a heterobifunctional molecule that binds to both HiBiT-Kinase X and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent proteasomal degradation of the target.[15] This degradation event is measured as a loss of luminescent signal over time.[14]
-
Expertise in Action: Endogenous tagging with CRISPR is the gold standard for this assay. It avoids overexpression artifacts that can occur with plasmid-based systems and ensures that the target protein is under its native physiological regulation, providing the most biologically relevant data on degrader efficacy.[1][14]
Visualizing the HiBiT Degradation Workflow
Caption: HiBiT workflow for measuring KIN-A-PROTAC induced degradation of Kinase X.
Detailed Experimental Protocol: HiBiT Degradation Assay
-
Cell Line Generation and Plating:
-
Use CRISPR/Cas9 to knock-in the HiBiT tag into the endogenous locus of the gene encoding Kinase X in a suitable cell line (e.g., HEK293).
-
Select and validate a clonal cell line that expresses HiBiT-Kinase X at physiological levels.
-
Seed the validated cells into a white, 96- or 384-well plate and incubate overnight.[1]
-
-
Assay Execution (Live-Cell Kinetic Assay):
-
Aspirate the culture medium. Add medium containing the Nano-Glo® Endurazine™ Live Cell Substrate and incubate for at least 2.5 hours to allow the signal to equilibrate.[1]
-
Prepare serial dilutions of the KIN-A-PROTAC.
-
Add the KIN-A-PROTAC dilutions to the wells.
-
Place the plate in a luminometer pre-equilibrated to 37°C and begin kinetic measurements of luminescence, taking readings every 10-15 minutes for up to 24 hours.[1]
-
-
Data Analysis:
-
Plot the raw luminescence data over time for each concentration of the KIN-A-PROTAC.
-
Normalize the data to time zero for each well.
-
DC50 (Half-maximal Degradation Concentration): From the kinetic data, determine the luminescence at a specific time point (e.g., 8 hours) for each concentration. Plot the normalized luminescence against the log of the degrader concentration and fit to a dose-response curve to calculate the DC50.[1][14]
-
Dmax (Maximum Degradation): This represents the maximal percentage of protein degradation achieved, which is the plateau of the degradation curve.[1][14]
-
Degradation Rate: The initial slope of the degradation curve can be fitted to an exponential decay model to determine the degradation rate constant.[1][14]
-
Comparative Summary and Data Presentation
To provide a clear comparison, the following table summarizes the key features and hypothetical, yet realistic, quantitative data that could be obtained for KIN-A using these three orthogonal methods.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | HiBiT Protein Degradation |
| Principle | Ligand-induced thermal stabilization | Proximity-based bioluminescence resonance energy transfer (BRET) | Luciferase-based quantification of target protein abundance |
| Cellular Context | Intact cells, lysates, or tissues | Intact, live cells | Intact, live cells (kinetic) or lytic endpoint |
| Protein Target | Endogenous, label-free | Requires genetic fusion to NanoLuc® | Requires endogenous genetic fusion to HiBiT tag |
| Compound Requirement | Direct binder | Direct binder (competitor) | PROTAC or molecular glue version of binder |
| Primary Readout | Change in Aggregation Temp (ΔTagg) | Intracellular IC50 | DC50, Dmax, Degradation Rate |
| Key Advantage | Label-free, works on endogenous targets | Quantitative affinity in live cells, real-time | Measures functional consequence of engagement |
| Key Limitation | Not all binding events cause a thermal shift; lower throughput | Requires genetic modification and specific tracer | Requires compound modification (PROTAC) and CRISPR engineering |
| Hypothetical KIN-A Data | ΔTagg = +4.5 °C at 10 µM | IC50 = 150 nM | DC50 = 50 nM ; Dmax = 92% |
Conclusion: Building a Self-Validating Case for Target Engagement
Validating the cellular target engagement of a novel compound like This compound (KIN-A) is not a single experiment but a carefully constructed scientific argument. Each method described here—CETSA, NanoBRET™, and HiBiT—provides a unique and vital piece of evidence.
-
CETSA provides the foundational, label-free proof that your compound can physically engage the endogenous target inside a cell.
-
NanoBRET™ builds upon this by delivering quantitative data on the compound's potency and affinity in a dynamic, live-cell environment.
-
The HiBiT assay offers the ultimate functional validation, demonstrating that this engagement can be translated into a desired biological outcome—the targeted removal of the protein.
By successfully employing at least two of these orthogonal approaches and obtaining congruent data, a researcher can establish a highly trustworthy, authoritative, and self-validating case for the on-target activity of their compound. This rigorous, multi-faceted approach is essential for de-risking drug discovery programs and provides the confidence needed to advance promising molecules toward the next stage of development.
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Benchmarking the Kinase Selectivity of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione: A Comparative Guide
In the landscape of modern drug discovery, the characterization of a compound's selectivity is a critical determinant of its therapeutic potential and safety profile. This guide provides a comprehensive framework for benchmarking the kinase selectivity of 6-Amino-1-butyl-1H-pyrimidine-2,4-dione, a derivative of the versatile pyrimidine-2,4-dione scaffold. While derivatives of this core structure are explored for a multitude of biological activities, including anticancer and antiviral properties, their interactions across the human kinome remain a crucial area of investigation.[1][2][3]
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the rationale, experimental design, and data interpretation for assessing the selectivity of this compound against a broad panel of protein kinases. The insights gleaned from such a study are paramount for identifying primary targets, off-targets, and predicting potential polypharmacological effects that could be harnessed for therapeutic benefit or flagged for safety concerns.
Introduction: The Significance of Kinase Selectivity
Protein kinases, comprising over 500 members in the human genome, are pivotal regulators of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[4]
A compound's selectivity profile dictates its therapeutic window. Highly selective inhibitors may offer a "cleaner" pharmacological profile with fewer off-target side effects. Conversely, multi-targeted inhibitors, such as imatinib and dasatinib, have demonstrated remarkable clinical efficacy by modulating multiple signaling pathways simultaneously. Therefore, a quantitative understanding of a compound's interactions across the kinome is not merely an academic exercise but a cornerstone of rational drug design.
This guide will delineate a systematic approach to characterizing the kinase selectivity of this compound, providing a roadmap from initial screening to in-depth profiling and data analysis.
Experimental Design: A Multi-pronged Approach to Kinase Profiling
To obtain a comprehensive and reliable assessment of kinase selectivity, a tiered approach is recommended. This typically involves an initial broad screen at a single high concentration to identify potential "hits," followed by the determination of potency (e.g., IC50 or Kd) for those kinases that show significant inhibition.
Rationale for Kinase Panel Selection
The choice of the kinase panel is a critical first step. A well-curated panel should offer broad representation across the human kinome, encompassing all major families and subfamilies. Several commercial vendors provide kinase profiling services with panels ranging from approximately 100 to over 400 kinases.[4] For a comprehensive initial screen of this compound, a panel of at least 200 kinases is advisable to provide a statistically meaningful overview of its selectivity.[4]
Selection of Assay Technology
A variety of in vitro assay formats are available for kinase profiling, each with its own set of advantages and limitations.[5][6] The choice of technology should be guided by the specific research question, throughput requirements, and the nature of the inhibitor.
-
Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate. They are highly sensitive and robust but require handling of radioactive materials.[4]
-
Fluorescence-Based Assays: These assays, such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET), offer a non-radioactive alternative with high-throughput capabilities.
-
Luminescence-Based Assays: These assays typically measure the amount of ATP remaining after the kinase reaction, providing an indirect measure of kinase activity.
-
Competitive Binding Assays: These assays, like those offered by KINOMEscan™, measure the ability of a compound to displace a ligand from the kinase's active site, providing a direct measure of binding affinity (Kd).[7]
For the initial broad screen of this compound, a competitive binding assay or a high-throughput radiometric or fluorescence-based activity assay would be suitable.
Experimental Workflow
The following diagram illustrates a typical workflow for kinase selectivity profiling.
Caption: A three-phase workflow for comprehensive kinase selectivity profiling.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for conducting the key experiments outlined in the workflow.
Protocol for Primary Kinase Screening (Single-Dose Inhibition)
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. For the primary screen, a final assay concentration of 10 µM is recommended.
-
Assay Plate Preparation: Dispense the compound and appropriate controls (e.g., vehicle control, positive control inhibitor) into a 384-well assay plate.
-
Kinase and Substrate Addition: Add the individual kinases from the selected panel and their respective substrates to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The ATP concentration should be at or near the Km for each kinase to provide a more accurate measure of inhibitory potency.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Reaction Termination and Detection: Stop the reaction and measure the output signal using the appropriate detection method for the chosen assay technology.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Protocol for Dose-Response (IC50) Determination
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO to generate a 10-point concentration range.
-
Assay Procedure: Follow the same procedure as the primary screen (steps 2-6), using the serial dilutions of the compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each "hit" kinase.
Data Presentation and Interpretation
The results of the kinase selectivity profiling should be presented in a clear and concise manner to facilitate interpretation and comparison.
Tabular Summary of Kinase Inhibition
The primary screening data can be summarized in a table listing the percent inhibition for each kinase at the tested concentration.
| Kinase Target | Gene Symbol | Kinase Family | % Inhibition at 10 µM |
| Kinase A | GENEA | TK | Value |
| Kinase B | GENEB | CMGC | Value |
| ... | ... | ... | ... |
For the kinases that proceed to IC50 determination, a separate table should be generated.
| Kinase Target | Gene Symbol | IC50 (nM) |
| Kinase X | GENEX | Value |
| Kinase Y | GENEY | Value |
| ... | ... | ... |
Quantifying Selectivity
To objectively compare the selectivity of this compound with other compounds, quantitative selectivity metrics should be employed.
-
Selectivity Score (S-score): This is a simple and widely used metric calculated by dividing the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[8] A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric provides a more nuanced measure of selectivity by considering the distribution of inhibition across the entire panel, rather than relying on an arbitrary cutoff.
The following diagram illustrates the concept of selectivity scores.
Caption: Illustrative examples of selectivity scores for compounds with varying selectivity profiles.
Kinome Tree Visualization
Mapping the inhibition data onto a phylogenetic tree of the human kinome provides a powerful visual representation of a compound's selectivity. This allows for the rapid identification of which kinase families are preferentially targeted.
Comparative Analysis
To provide context for the selectivity profile of this compound, it should be compared against well-characterized kinase inhibitors.
| Compound | Primary Target(s) | Selectivity Profile |
| This compound | To be determined | To be determined |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Multi-targeted |
| Dasatinib | BCR-ABL, SRC family | Multi-targeted |
| Sorafenib | VEGFR, PDGFR, RAF | Multi-targeted |
| Sunitinib | VEGFR, PDGFR, c-KIT | Multi-targeted |
This comparative table will allow for a direct assessment of the relative selectivity of the compound of interest against established benchmarks.
Conclusion
This guide has provided a comprehensive and scientifically rigorous framework for benchmarking the kinase selectivity of this compound. By following the outlined experimental design, protocols, and data analysis strategies, researchers can generate a robust and informative selectivity profile. This information is indispensable for advancing our understanding of the compound's mechanism of action, predicting its therapeutic potential, and guiding future drug development efforts. The principles and methodologies described herein are broadly applicable to the characterization of any small molecule inhibitor and underscore the importance of a deep understanding of compound selectivity in the pursuit of novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
